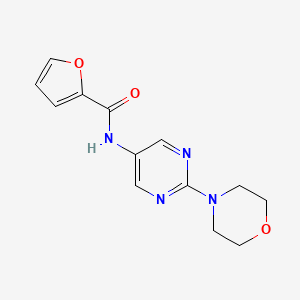
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins . Morpholine is a common moiety in pharmaceuticals and its presence in the compound suggests potential biological activity .
Molecular Structure Analysis
The molecular structure of “N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide” would likely involve a pyrimidine ring attached to a morpholine ring and a furamide group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact molecular structure. Pyrimidines, morpholines, and furamides can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds have a solid physical state, a predicted boiling point of 399.2° C at 760 mmHg, a predicted density of 1.2 g/cm 3, and a predicted refractive index of n 20D 1.58 .Mecanismo De Acción
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This leads to the suppression of downstream signaling pathways and ultimately, the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in lab experiments is its specificity for certain kinases, making it a valuable tool for studying the role of specific kinases in cellular processes. However, this compound's effectiveness may be limited by its solubility and bioavailability, which can affect its ability to reach its target kinase in vivo.
Direcciones Futuras
Further research is needed to fully understand the potential applications of N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in cancer treatment and other diseases. One future direction could be to investigate the effectiveness of this compound in combination with other kinase inhibitors or chemotherapy drugs. Another direction could be to explore the use of this compound as a diagnostic tool for identifying kinase mutations in cancer cells. Additionally, the development of more potent and selective this compound analogs could lead to improved therapeutic outcomes.
Métodos De Síntesis
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-morpholinopyrimidine. The final product is obtained through the reaction of the intermediate with furfurylamine.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide has been used in various scientific research studies due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth and division. Inhibition of kinases can lead to the suppression of cancer cell growth and other diseases. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h1-2,5,8-9H,3-4,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHEYGKVBKZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

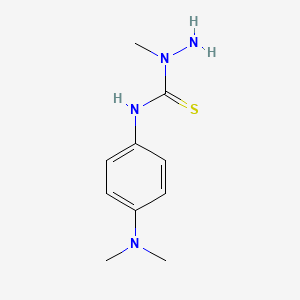
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
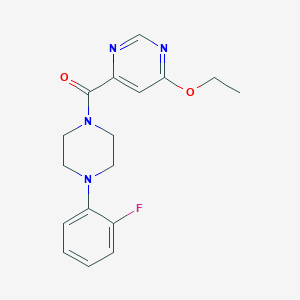
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
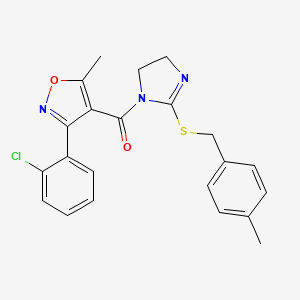
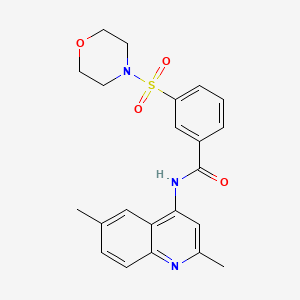
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)